molecular formula C22H22FNO3 B11384083 2-(2,6-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

2-(2,6-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11384083
M. Wt: 367.4 g/mol
InChI Key: GHKMGSPEMSOOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group, a fluorophenyl group, and a furan group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE can be achieved through a multi-step process involving the following key steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,6-dimethylphenol, is reacted with an appropriate halogenating agent to form 2,6-dimethylphenoxy halide.

    Nucleophilic Substitution: The phenoxy halide is then subjected to nucleophilic substitution with 2-fluorobenzylamine to form the intermediate 2-(2,6-dimethylphenoxy)-N-(2-fluorophenyl)methylamine.

    Amidation Reaction: The intermediate is further reacted with furan-2-carboxylic acid under amidation conditions to yield the final product, 2-(2,6-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and furan moieties, leading to the formation of corresponding quinones and furanones.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, converting it to the corresponding amine.

    Substitution: The phenoxy and furan groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of quinones and furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy and furan derivatives.

Scientific Research Applications

2-(2,6-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2,6-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2,6-DIMETHYLPHENOXY)-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE
  • **2-(2,6-DIMETHYLPHENOXY)-N-[(2-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE

Uniqueness

Compared to similar compounds, 2-(2,6-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE exhibits unique properties due to the presence of the fluorine atom, which can influence its electronic properties, reactivity, and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.

Properties

Molecular Formula

C22H22FNO3

Molecular Weight

367.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22FNO3/c1-16-7-5-8-17(2)22(16)27-15-21(25)24(14-19-10-6-12-26-19)13-18-9-3-4-11-20(18)23/h3-12H,13-15H2,1-2H3

InChI Key

GHKMGSPEMSOOGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.